(5-Methyl-2-nitrophenyl)phosphonic acid (5-Methyl-2-nitrophenyl)phosphonic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18562208
InChI: InChI=1S/C7H8NO5P/c1-5-2-3-6(8(9)10)7(4-5)14(11,12)13/h2-4H,1H3,(H2,11,12,13)
SMILES:
Molecular Formula: C7H8NO5P
Molecular Weight: 217.12 g/mol

(5-Methyl-2-nitrophenyl)phosphonic acid

CAS No.:

Cat. No.: VC18562208

Molecular Formula: C7H8NO5P

Molecular Weight: 217.12 g/mol

* For research use only. Not for human or veterinary use.

(5-Methyl-2-nitrophenyl)phosphonic acid -

Specification

Molecular Formula C7H8NO5P
Molecular Weight 217.12 g/mol
IUPAC Name (5-methyl-2-nitrophenyl)phosphonic acid
Standard InChI InChI=1S/C7H8NO5P/c1-5-2-3-6(8(9)10)7(4-5)14(11,12)13/h2-4H,1H3,(H2,11,12,13)
Standard InChI Key GMKUXZNZPRWWSH-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)[N+](=O)[O-])P(=O)(O)O

Introduction

Synthesis Methods

Industrial-Scale Production

The synthesis of (5-methyl-2-nitrophenyl)phosphonic acid derivatives often begins with tri-m-cresyl phosphate. A patented method involves:

Alternative Routes

Phosphonic acid derivatives are also synthesized via Pudovik reactions or nucleophilic substitutions. For example, α-hydroxyphosphonates can be prepared by reacting aldehydes with dialkyl phosphites in the presence of a base .

Chemical Properties

Structural Features

The compound’s phenyl ring contains a nitro group at the 2-position and a methyl group at the 5-position, creating steric hindrance and electronic effects that influence reactivity. The phosphonic acid moiety enhances solubility in polar solvents and enables coordination with metal ions .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1206 cm⁻¹ (P=O stretch) and 3418 cm⁻¹ (O-H stretch) .

  • NMR: ¹H NMR signals at δ 2.24 ppm (methyl group) and δ 8.21 ppm (aromatic protons adjacent to nitro) .

  • Mass Spectrometry: Molecular ion peak at m/z 217.12 [M+H]⁺ .

Applications

Agrochemicals

The compound is a precursor to herbicides such as O-ethyl-O-(5-methyl-2-nitrophenyl)-N-sec-butylphosphoroamidothioate, which exhibits low mammalian toxicity and potent herbicidal activity .

Pharmaceuticals

Phosphonic acid derivatives inhibit enzymes like autotaxin (ATX), a target in cancer therapy. Structural analogs of (5-methyl-2-nitrophenyl)phosphonic acid have demonstrated antileishmanial and antitumor activity .

Material Science

The phosphonic acid group chelates metal ions, making the compound useful in corrosion inhibition and surface functionalization .

Interaction Studies

Enzyme Inhibition

Phosphonic acids bind to enzyme active sites via hydrogen bonding and electrostatic interactions. For instance, ATX inhibition occurs through competitive binding to the hydrophobic pocket, disrupting lysophosphatidic acid (LPA) production .

Metal Coordination

The compound forms stable complexes with transition metals (e.g., Fe³⁺, Al³⁺), enhancing its utility in water treatment and catalysis .

Comparison with Analogous Compounds

Compound NameMolecular FormulaUnique Features
3-Methyl-4-nitrophenyl methylphosphonic acidC₈H₁₀NO₅PNitro at 4-position; lower herbicidal activity
Phenyl methylphosphonateC₇H₉O₄PLacks nitro group; used as an insecticide
4-Nitrophenyl methylphosphonateC₇H₈NO₄PHigher solubility in organic solvents

The ortho-nitro and para-methyl substitution in (5-methyl-2-nitrophenyl)phosphonic acid optimizes steric and electronic properties for agrochemical applications .

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